molecular formula C9H15N3O B1444730 (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1038392-15-2

(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1444730
M. Wt: 181.23 g/mol
InChI Key: AMLIQJDXZAPTJT-UHFFFAOYSA-N
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Description

(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine, also known as THPP, is a synthetic compound that has been used in recent years for a variety of scientific purposes. It is a heterocyclic amine that contains both a pyran and pyrazole ring. THPP has been used as a reagent in organic synthesis, as well as a starting material for the synthesis of various organic compounds. In addition, THPP has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

1. Coordination Chemistry and Polymerization

  • Cobalt(II) Complexes : The compound has been used in synthesizing Co(II) chloride complexes with various N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands. These complexes displayed diverse geometries and showed significant activity in methyl methacrylate polymerization, yielding poly(methylmethacrylate) with high molecular weight and narrower polydispersity index (Choi et al., 2015).

2. Organic Synthesis

  • Ambient-Temperature Synthesis : This compound was synthesized at ambient temperature via a condensation reaction, illustrating its potential in novel organic synthesis processes (Becerra et al., 2021).
  • Diamino Scaffold Development : A scaffold similar to the compound of interest was created to stabilize parallel turn conformations in peptides, demonstrating its relevance in the development of novel molecular structures (Bucci et al., 2018).

3. Ligand Synthesis and Complex Formation

  • Zinc(II) and Cadmium(II) Complexes : The compound served as a ligand in the formation of zinc and cadmium complexes. These complexes exhibited varied geometries and were used to catalyze polymerization, indicating its utility in complexation chemistry (Choi et al., 2015).

4. Antimicrobial and Antifungal Applications

  • Antifungal and Antibacterial Activities : A library of compounds containing a pyrazole moiety related to the target compound was synthesized and evaluated for their antifungal and antibacterial activities. This demonstrates the potential use of similar compounds in medical applications, specifically in antimicrobial treatments (Abrigach et al., 2016).

properties

IUPAC Name

[1-(oxan-2-yl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9/h6-7,9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLIQJDXZAPTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732440
Record name 1-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine

CAS RN

1038392-15-2
Record name 1-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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